3-Chloro-2-piperidin-1-yl-phenylamine
Description
Properties
IUPAC Name |
3-chloro-2-piperidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-9-5-4-6-10(13)11(9)14-7-2-1-3-8-14/h4-6H,1-3,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXQIYIXTYLFFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359221 | |
| Record name | 3-Chloro-2-piperidin-1-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58785-06-1 | |
| Record name | 3-Chloro-2-(1-piperidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58785-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-piperidin-1-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Chloro 2 Piperidin 1 Yl Phenylamine and Its Structural Analogues
Strategic Precursor Synthesis and Functional Group Interconversions
The efficient synthesis of complex molecules like 3-Chloro-2-piperidin-1-yl-phenylamine relies heavily on the strategic selection and preparation of key precursors. The order of bond-forming events and functional group manipulations is critical to achieving high yields and purity.
Aniline (B41778) Derivatives as Core Synthetic Scaffolds
Aniline and its derivatives are fundamental building blocks for a vast array of chemical compounds, including pharmaceuticals and agrochemicals. google.com For the synthesis of the target molecule, the aniline core must be appropriately functionalized with a chlorine atom and a piperidine (B6355638) ring at the 2- and 3-positions relative to the amino group.
A common strategy involves starting with a commercially available, suitably substituted benzene (B151609) ring and introducing the required functionalities in a stepwise manner. A nitro group often serves as a masked precursor for the amine functionality, as it is a strong electron-withdrawing group that can direct and activate the aromatic ring for certain reactions before being reduced in a later step.
Plausible aniline precursors or their synthetic equivalents for this synthesis are outlined in the table below.
| Precursor Name | Structure | Synthetic Rationale |
| 2,3-Dichloronitrobenzene | ![]() | Allows for selective nucleophilic aromatic substitution of one chlorine atom by piperidine, followed by reduction of the nitro group. The ortho-nitro group activates the C2-Cl bond for substitution. |
| 2-Amino-3-chlorobenzoic acid | ![]() | The carboxylic acid group can be removed via decarboxylation after the piperidine ring is introduced, offering an alternative route for controlling regiochemistry. |
| 3-Chloro-2-fluoro-nitrobenzene | ![]() | The higher reactivity of fluorine as a leaving group in nucleophilic aromatic substitution can provide a more facile pathway for piperidine incorporation compared to chlorine. |
The choice of precursor is dictated by factors such as commercial availability, cost, and the specific reaction conditions required for subsequent transformations.
Methodologies for Piperidine Ring Formation and Incorporation
The piperidine moiety is a ubiquitous feature in many biologically active alkaloids and synthetic drugs. nih.gov Its incorporation onto an aromatic scaffold can be achieved through two primary approaches: direct substitution with a pre-formed piperidine ring or the de novo construction of the ring on the aromatic substrate.
Direct Incorporation: This is the most straightforward approach, typically involving a nucleophilic aromatic substitution (SNAr) reaction where piperidine acts as the nucleophile to displace a leaving group (e.g., a halide) on the aromatic ring. youtube.comlibretexts.org
De Novo Synthesis (Ring Construction): When direct substitution is not feasible, the piperidine ring can be constructed in situ. Key methods include:
Reductive Amination: This involves the reaction of an amine with a dicarbonyl compound. For instance, an aniline derivative can be functionalized with a five-carbon chain containing a terminal aldehyde, which then undergoes intramolecular reductive amination to form the piperidine ring. researchgate.netmdpi.com Double reductive amination of glutaraldehyde (B144438) derivatives with anilines is a known method for creating N-arylpiperidines. mdpi.comresearchgate.net
Intramolecular Cyclization: Various cyclization strategies can be employed. This includes the alkylation of an aniline with a dihaloalkane (e.g., 1,5-dibromopentane) to form the heterocyclic ring. organic-chemistry.org More advanced methods involve metal-catalyzed reactions, such as the palladium-catalyzed cyclization of alkenes (Wacker-type aerobic oxidative cyclization) or radical-mediated cyclizations. organic-chemistry.orgnih.gov
The following table compares these general approaches.
| Method | Description | Key Features |
| Nucleophilic Aromatic Substitution (SNAr) | Piperidine displaces a leaving group on an activated aromatic ring. | Requires an electron-withdrawing group (e.g., -NO₂) ortho/para to the leaving group. |
| Reductive Amination | An amine is reacted with a precursor containing two carbonyl groups (or equivalents) to form and reduce two imine bonds in a cascade. | Versatile method for forming substituted piperidines from acyclic precursors. researchgate.netmasterorganicchemistry.com |
| Intramolecular Cyclization | An aniline derivative bearing a suitable side chain (e.g., a haloalkane or alkene) undergoes ring closure. | Can provide access to complex substitution patterns and stereocontrol. nih.govacs.org |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions, predicting outcomes, and overcoming synthetic hurdles.
Detailed Analysis of Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a primary method for forming aryl-nitrogen bonds and is highly relevant to the synthesis of this compound. The reaction typically proceeds via an addition-elimination mechanism. chadsprep.comlibretexts.org
Mechanism Steps:
Nucleophilic Addition: The nucleophile (piperidine) attacks the electron-deficient carbon atom bearing the leaving group (halide). This attack is perpendicular to the aromatic ring and leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge is delocalized onto the ortho and para positions of the ring. The presence of a strong electron-withdrawing group, such as a nitro group, at these positions is crucial for stabilizing this intermediate.
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., chloride ion). This step is typically fast.
For the synthesis of the target compound from 2,3-dichloronitrobenzene, the nitro group at C1 activates the C2 position for nucleophilic attack. Piperidine attacks the C2 carbon, displacing the chloride to form 3-chloro-2-(piperidin-1-yl)-1-nitrobenzene. Subsequent reduction of the nitro group to an amine yields the final product. Electron-withdrawing groups are activating for this mechanism, in direct contrast to their deactivating effect in electrophilic aromatic substitution. libretexts.org
Exploration of Reductive Amination Protocols for Piperidine Ring Closure
Reductive amination is a powerful and widely used transformation that converts a carbonyl group into an amine via an intermediate imine or iminium ion. masterorganicchemistry.com In the context of piperidine synthesis, intramolecular or double reductive amination protocols are particularly valuable. researchgate.netmdpi.com
A potential intramolecular pathway could involve the alkylation of 2-chloroaniline (B154045) with a carbonyl-containing alkyl halide, such as 5-chloropentanal. The resulting secondary amine-aldehyde would be in equilibrium with its cyclic hemiaminal and iminium ion. The addition of a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), selectively reduces the iminium ion to furnish the N-arylpiperidine ring. masterorganicchemistry.com
Double reductive amination provides a more direct route from simpler precursors. For example, the reaction of an aniline derivative with glutaraldehyde (a 1,5-dialdehyde) in the presence of a reducing agent can form the piperidine ring in a single step. Ruthenium(II) catalysts have been shown to be highly effective for this transformation. mdpi.comresearchgate.net
Intramolecular Cyclization Reactions in Piperidine Synthesis
Beyond the classical methods, a variety of modern intramolecular cyclization reactions offer elegant solutions for piperidine ring synthesis, often with high levels of stereocontrol. nih.gov
Radical Cyclization: A radical can be generated on a side chain attached to the aniline nitrogen. For instance, an N-allyl-2-chloroaniline derivative could be treated with a radical initiator. The resulting radical on the side chain can undergo a 6-endo-trig cyclization onto the aromatic ring, or more commonly, a side chain containing a radical precursor can cyclize onto an alkene. A novel approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to yield highly substituted piperidines. acs.org
Aza-Prins Cyclization: This reaction involves the cyclization of a homoallylic amine with an aldehyde or ketone. mdpi.com While typically used for N-alkyl piperidines, variations could be adapted for N-aryl systems under specific catalytic conditions. Niobium(V) chloride has been reported as an effective Lewis acid for mediating aza-Prins type cyclizations. rasayanjournal.co.in
Transition-Metal-Catalyzed Cyclizations: Palladium and iridium catalysts are widely used for intramolecular C-N bond formation. "Hydrogen borrowing" catalysis, often mediated by iridium complexes, allows for the annulation of an amine with a diol to form a heterocycle. mdpi.comnih.gov This method involves the temporary oxidation of the diol to a dialdehyde, which then undergoes cyclization with the amine via double reductive amination, with the catalyst regenerating the hydrogen for the reduction steps.
These advanced methods provide powerful alternatives for constructing the piperidine ring, especially for complex structural analogues where traditional methods may fail.
Elucidation of Competitive Reaction Pathways and Side Product Formation in Complex Syntheses
The Buchwald-Hartwig amination, while powerful, is not without its complexities. The catalytic cycle involves several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the catalyst. numberanalytics.comnih.gov Along this pathway, several off-cycle reactions can occur, leading to the formation of undesired side products.
One significant competitive pathway is hydrodehalogenation , where the starting aryl halide is converted into a dehalogenated arene. This occurs when an intermediate palladium-hydride species, formed via β-hydride elimination from the amine or an alkoxide base, reductively eliminates with the aryl halide. Another major side reaction is β-hydride elimination from the palladium-amide intermediate. wikipedia.orgyoutube.com This process is particularly relevant when using amines with β-hydrogens and can lead to the formation of an imine and the hydrodehalogenated arene. wikipedia.org In the synthesis of this compound from a precursor like 1,2-dichloro-3-nitrobenzene, incomplete reaction or side reactions could also lead to isomeric impurities or partially substituted intermediates.
| Side Product | Formation Pathway | Consequence |
| Dehalogenated Arene (e.g., 2-piperidin-1-yl-phenylamine) | Hydrodehalogenation of the aryl halide starting material. | Reduces overall yield of the target compound. |
| Imine | β-Hydride elimination from the palladium-amide intermediate. wikipedia.org | Consumes the amine reactant and catalyst, lowering efficiency. |
| Dimerized Amines | Self-coupling of the amine starting material. | Can occur under certain catalytic conditions, leading to complex mixtures. |
| Isomeric Products | If starting from a polysubstituted precursor, reaction at an undesired position. | Leads to purification challenges and reduced selectivity. |
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
To mitigate side product formation and maximize the yield of this compound, meticulous optimization of the reaction parameters is essential. This involves a systematic approach to selecting the catalyst, ligand, solvent, and temperature. bristol.ac.uk
The choice of palladium catalyst and, more critically, the phosphine (B1218219) ligand, is paramount in determining the efficiency and selectivity of the Buchwald-Hartwig amination. numberanalytics.com Ligands play a crucial role by stabilizing the palladium catalyst, promoting the desired oxidative addition and reductive elimination steps, and sterically hindering pathways that lead to side products. youtube.com
For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands are generally required. numberanalytics.com First-generation ligands like P(t-Bu)₃ were effective but had limitations. The development of biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and ferrocenyl-based ligands (e.g., DPPF) has significantly expanded the scope and efficiency of the reaction, allowing for lower catalyst loadings and milder conditions. wikipedia.orgyoutube.com Screening various ligand/catalyst combinations is a standard procedure for optimizing the synthesis of a specific target molecule. acs.org
| Ligand | Catalyst Precursor | Typical Conditions | Advantages/Disadvantages |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | Toluene (B28343), NaOt-Bu, 80-110 °C | Highly active for aryl chlorides; generally provides high yields. numberanalytics.com |
| RuPhos | Pd₂(dba)₃ | Toluene or Dioxane, K₃PO₄ | Effective for a broad range of substrates. |
| SPhos | Pd-G3-SPhos | Toluene, Cs₂CO₃, 100 °C | High activity, often used in challenging couplings. |
| DPPF | PdCl₂(dppf) | Dioxane, NaOt-Bu, 100 °C | A "second-generation" ligand, good for primary amines. wikipedia.org |
The reaction solvent and temperature are critical variables that influence reaction rates, catalyst stability, and product selectivity. numberanalytics.com Polar aprotic solvents like toluene, 1,4-dioxane, and dimethylformamide (DMF) are commonly used. numberanalytics.comacs.org The choice of solvent can affect the solubility of the reactants and the base, as well as the stability of the catalytic intermediates. For instance, toluene is often favored for its ability to azeotropically remove water, while dioxane is a good solvent for a wide range of substrates. acs.orglibretexts.org
Temperature control is a balancing act. Higher temperatures generally increase the reaction rate but can also accelerate catalyst decomposition and the formation of side products. numberanalytics.com Therefore, finding the optimal temperature that provides a reasonable reaction time while minimizing degradation is key. Design of Experiments (DoE) methodologies can be employed to systematically screen these parameters and identify the optimal conditions for yield and selectivity. bristol.ac.uk
| Parameter | Effect on Reaction | Typical Range |
| Solvent | Influences solubility, polarity, and catalyst stability. Toluene is often a preferred choice. acs.org | Toluene, 1,4-Dioxane, THF, DMF |
| Temperature | Affects reaction rate and catalyst lifetime. Higher temperatures can lead to degradation. numberanalytics.com | 80 °C - 150 °C |
| Base | Crucial for deprotonating the amine. Strong, non-nucleophilic bases are common. numberanalytics.com | NaOt-Bu, LiHMDS, Cs₂CO₃, K₃PO₄ |
Stereoselective Synthesis Approaches for Chiral Derivatives of this compound
While this compound itself is achiral, its derivatives can possess stereocenters, most commonly on the piperidine ring. The synthesis of enantiomerically pure chiral piperidines is a significant area of research. nih.gov Achieving stereoselectivity in these syntheses can be accomplished through several strategies.
One approach involves using a chiral auxiliary . A chiral group is temporarily attached to the starting material, directing the stereochemical outcome of a key bond-forming reaction, and is subsequently removed. Another powerful method is asymmetric catalysis , where a chiral catalyst (often a transition metal complex with a chiral ligand) is used to favor the formation of one enantiomer over the other. nih.gov For instance, the asymmetric hydrogenation of a suitable precursor can establish a chiral center. A third strategy is to start from the chiral pool , utilizing readily available, inexpensive enantiopure natural products as starting materials. rsc.org For example, a multi-component reaction can be used to assemble a substituted piperidine ring with high diastereocontrol. nih.gov
| Strategy | Description | Example Application |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | Using a chiral amine to induce stereochemistry during ring formation, followed by removal. |
| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer of the product. | Rhodium-catalyzed asymmetric hydrogenation of a dehydroamino acid ester to form a chiral center. nih.gov |
| Chiral Pool Synthesis | Starting from a naturally occurring, enantiomerically pure compound. | Synthesis of enantiopure piperidines starting from chiral amino acids. rsc.org |
| Diastereoselective Reaction | Creating a new stereocenter under the influence of an existing one. | A multi-component coupling reaction to assemble a piperidine ring with high diastereocontrol. nih.gov |
Application of Emerging Synthetic Technologies
Modern synthetic chemistry increasingly relies on technologies that can accelerate reaction discovery and optimization, reduce waste, and improve efficiency.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including palladium-catalyzed coupling reactions. researchgate.netnih.gov By using microwave irradiation, reaction mixtures can be heated to the desired temperature much more rapidly and uniformly than with conventional oil-bath heating. nih.gov This often leads to dramatic reductions in reaction times—from many hours to mere minutes—and can also result in higher product yields and cleaner reaction profiles by minimizing the formation of thermal decomposition products. nih.govnih.gov For the synthesis of compounds like this compound, a microwave-assisted Buchwald-Hartwig amination could offer a significant improvement over traditional methods. researchgate.net
| Method | Typical Reaction Time | Yield | Advantages |
| Conventional Heating | 12 - 24 hours nih.gov | Moderate to Good | Well-established, simple equipment. |
| Microwave Irradiation | 10 - 30 minutes nih.govnih.gov | Good to Excellent nih.gov | Rapid heating, reduced side products, improved yields, high efficiency. nih.gov |
Flow Chemistry and Continuous Processing for Scalable Production
The transition from traditional batch manufacturing to continuous flow processing represents a significant advancement in the synthesis of complex organic molecules, including pharmaceutical intermediates like this compound. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes, pumps, and reactors, offers numerous advantages over batch production. These benefits include enhanced safety due to smaller reaction volumes, superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the potential for straightforward scalability and automation. For a multi-step synthesis, continuous flow processes can significantly improve efficiency, reduce waste, and lead to higher product consistency.
The synthesis of this compound and its structural analogues can be effectively adapted to a continuous flow regime, primarily by leveraging well-established C-N bond-forming reactions such as the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
A plausible and efficient approach for the synthesis of this compound in a continuous flow setup involves the palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful tool for forming carbon-nitrogen bonds. wikipedia.org A potential starting material for this process would be 1,2-dichloro-3-nitrobenzene. The synthesis could proceed via a two-step continuous process:
Continuous Buchwald-Hartwig Amination: The first step involves the selective coupling of piperidine with 1,2-dichloro-3-nitrobenzene. In a flow system, a solution of the aryl halide, piperidine, a suitable palladium catalyst with a specialized ligand (e.g., a biarylphosphine ligand like BrettPhos), and a soluble organic base (to avoid clogging issues from inorganic salts) would be continuously pumped through a heated reactor. rsc.orgchemrxiv.org The use of microreactors or packed-bed reactors containing the immobilized catalyst can enhance efficiency and simplify catalyst separation. One of the primary challenges in performing Buchwald-Hartwig reactions in flow is the precipitation of inorganic salt byproducts, which can lead to reactor blockage. rsc.org This can be mitigated by using soluble organic bases or by designing the reactor system to handle solid formation, for instance, by employing continuous stirred-tank reactors (CSTRs) in series. researchgate.net
The following table outlines hypothetical, yet plausible, parameters for a continuous flow Buchwald-Hartwig amination and subsequent nitro reduction for the synthesis of this compound.
| Parameter | Buchwald-Hartwig Amination | Nitro Group Reduction |
| Starting Materials | 1,2-dichloro-3-nitrobenzene, Piperidine | 1-(2-chloro-6-nitrophenyl)piperidine |
| Catalyst | Pd(OAc)₂ / BrettPhos | 5% Pt/C |
| Base | Sodium tert-butoxide (in solution) | N/A |
| Solvent | Toluene | Methanol |
| Reactor Type | Heated Packed-Bed Reactor | Packed-Bed Reactor (H-Cube® type) |
| Temperature | 100 - 140 °C | 40 - 60 °C |
| Pressure | 10 - 15 bar | 50 - 80 bar (H₂) |
| Residence Time | 20 - 40 minutes | 5 - 15 minutes |
| Hypothetical Yield | > 90% | > 95% |
An alternative strategy for the synthesis of the piperidine-substituted aniline core structure is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is particularly viable due to the presence of the electron-withdrawing nitro group on the aromatic ring, which activates the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org In this scenario, 1,2-dichloro-3-nitrobenzene could again serve as the starting material.
The SNAr reaction with piperidine would be performed in a flow reactor, likely at elevated temperatures to achieve a high reaction rate. The precise control over temperature and residence time afforded by flow chemistry is crucial for maximizing the yield of the desired monosubstituted product and minimizing the formation of disubstituted byproducts. The subsequent reduction of the nitro group can be carried out in a similar continuous fashion as described for the Buchwald-Hartwig route.
Below is a table of representative conditions for a continuous flow SNAr synthesis pathway.
| Parameter | Nucleophilic Aromatic Substitution | Nitro Group Reduction |
| Starting Materials | 1,2-dichloro-3-nitrobenzene, Piperidine | 1-(2-chloro-6-nitrophenyl)piperidine |
| Solvent | Dimethyl Sulfoxide (DMSO) | Ethyl Acetate |
| Reactor Type | Microreactor or Coil Reactor | Packed-Bed Reactor |
| Temperature | 150 - 200 °C | 30 - 50 °C |
| Pressure | 10 - 20 bar | 60 - 90 bar (H₂) |
| Residence Time | 15 - 30 minutes | 10 - 20 minutes |
| Hypothetical Yield | > 85% | > 95% |
The developed flow chemistry protocols are highly amenable to the synthesis of a diverse range of structural analogues of this compound. By simply varying the inputs, a library of compounds can be generated. For instance:
Varying the cyclic amine: Replacing piperidine with other cyclic amines such as morpholine, pyrrolidine, or azepane would yield the corresponding N-substituted analogues.
Varying the aromatic core: Starting with different substituted dichloronitrobenzenes would allow for the introduction of various functional groups on the phenyl ring.
This modularity, combined with the potential for high-throughput experimentation in flow, makes continuous processing a powerful tool for medicinal chemistry and drug discovery efforts centered around this class of compounds. The scalability of these processes ensures that once a lead candidate is identified, its production can be readily scaled up for further development.
Chemical Reactivity and Derivatization Studies of 3 Chloro 2 Piperidin 1 Yl Phenylamine
Reactivity Profiles of the Phenylamine Moiety
The phenylamine portion of the molecule, consisting of the aromatic ring and the primary amino group, is a hub of chemical reactivity. The electronic properties of the substituents—amino, piperidino, and chloro groups—collectively influence the outcomes of reactions at both the aromatic ring and the amine function.
Electrophilic aromatic substitution (SEAr) on the phenyl ring of 3-Chloro-2-piperidin-1-yl-phenylamine is governed by the cumulative directing effects of the existing substituents. wikipedia.org The primary amino (-NH₂) group and the tertiary amino piperidino group are both powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. wikipedia.orgrsc.orgscispace.com Conversely, the chlorine atom is a deactivating but ortho-, para-directing group. wikipedia.org
The positions open for substitution are C4, C5, and C6.
Position 4: Para to the amino group and meta to both the piperidino and chloro groups.
Position 5: Meta to the amino and piperidino groups, but para to the chloro group.
Position 6: Ortho to the amino group and meta to the chloro group, but significantly hindered sterically by the adjacent piperidine (B6355638) ring.
Given these factors, electrophilic attack is most likely to occur at the C4 position. This position is electronically activated by the strongly donating amino group and is less sterically hindered than the C6 position. The piperidino group also provides activation to this position. While the chloro group directs para to itself (C5), the activating influence of the two amino groups is expected to dominate, making substitution at C4 the most probable outcome. Under harsh acidic conditions, protonation of the amino groups would convert them into meta-directing deactivators, altering the substitution pattern.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent/Catalyst | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Chloro-4-nitro-2-piperidin-1-yl-phenylamine |
| Bromination | Br₂/FeBr₃ | 4-Bromo-3-chloro-2-piperidin-1-yl-phenylamine |
The primary amino group (-NH₂) is a versatile handle for derivatization through various transformations. Its nucleophilic character allows it to react readily with a range of electrophiles.
Acylation: The amine can be easily acylated by reacting with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is often used as a protecting group strategy in multi-step syntheses.
Alkylation: Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.
Arylation: The primary amine can participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form diarylamines. organic-chemistry.org This involves reacting the amine with an aryl halide in the presence of a palladium catalyst and a base.
Table 2: Representative Amine Functional Group Transformations
| Reaction Type | Reagent/Catalyst | Product Structure |
|---|---|---|
| Acylation | Acetyl chloride, Triethylamine | N-(3-Chloro-2-piperidin-1-yl-phenyl)acetamide |
| Alkylation (Reductive) | Benzaldehyde, NaBH₃CN | N-Benzyl-3-chloro-2-piperidin-1-yl-phenylamine |
Reactivity of the Piperidine Ring System
The attached piperidine ring offers additional sites for chemical modification, primarily centered on the tertiary nitrogen atom.
The nitrogen atom of the piperidine ring is a tertiary amine, making it basic and nucleophilic. It can readily react with alkyl halides to form quaternary ammonium (B1175870) salts. The electronic environment created by the substituted phenyl ring can subtly influence the basicity of this nitrogen, though it generally retains its characteristic reactivity.
The piperidine ring is a saturated heterocycle and is generally stable under most reaction conditions. nih.gov Ring-opening reactions are not common and typically require harsh conditions or specialized reagents, such as in the von Braun reaction which uses cyanogen (B1215507) bromide. For this compound, such reactions are not expected to be facile. Similarly, rearrangements of the piperidine ring itself are energetically unfavorable and not a typical pathway for this class of compounds.
Halogen Atom Reactivity (Chlorine at Position 3)
The chlorine atom at the C3 position is an aryl chloride, and its reactivity is a key feature for further diversification of the molecule. While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the electronic environment of the ring can facilitate certain transformations. pressbooks.pub
The chlorine atom is susceptible to displacement via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: Reaction with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base can replace the chlorine with an alkyl, alkenyl, or aryl group. nih.govresearchgate.net
Buchwald-Hartwig Amination: This reaction can be used to introduce a new amine or amide group at the C3 position by coupling with an amine in the presence of a palladium catalyst. organic-chemistry.orgnih.gov This provides a route to diaminophenyl derivatives.
Nucleophilic Aromatic Substitution (SNAr): While less common without strong electron-withdrawing groups positioned ortho or para to the halogen, SNAr can sometimes be achieved under forcing conditions (high temperature and pressure) with potent nucleophiles. pressbooks.pubnih.gov The presence of the ortho-piperidino group may provide some electronic activation for such a process.
Table 3: Potential Reactions at the Chlorine Substituent
| Reaction Type | Reagent/Catalyst | Predicted Product |
|---|---|---|
| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-Piperidin-1-yl-[1,1'-biphenyl]-3-amine |
| Sonogashira Coupling | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Piperidin-1-yl-3-(phenylethynyl)aniline |
Cross-Coupling Reactions for C-C Bond Formation
The chloro-substituted aromatic ring of this compound is a suitable handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds. nih.gov Methodologies such as the Suzuki-Miyaura, Sonogashira, and Stille couplings are instrumental in this regard. mdpi.com
In a typical Suzuki-Miyaura coupling, the chlorine atom can be replaced by a variety of aryl or vinyl groups by reacting this compound with a corresponding boronic acid or boronate ester in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing unwanted side reactions. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the aryl chloride to the palladium center, a key step in the catalytic cycle. nih.gov
The Sonogashira coupling, on the other hand, allows for the introduction of alkyne moieties. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. The resulting aryl-alkyne derivatives can serve as versatile intermediates for further transformations.
The Stille coupling utilizes organotin reagents to form C-C bonds. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki-Miyaura coupling in many applications. mdpi.com
Table 1: Potential Cross-Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Catalyst System | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3-Aryl-2-(piperidin-1-yl)aniline |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-2-(piperidin-1-yl)aniline |
| Stille | Organostannane | Pd(PPh₃)₄ | 3-Alkyl/Aryl-2-(piperidin-1-yl)aniline |
This table represents potential reactions based on established cross-coupling methodologies.
Nucleophilic Displacement Reactions of the Chlorine Atom
The chlorine atom of this compound is susceptible to nucleophilic aromatic substitution (SNAr). However, the electron-donating nature of the amino and piperidinyl groups can decrease the electrophilicity of the aromatic ring, making harsh reaction conditions necessary for some nucleophiles.
The reaction with strong nucleophiles, such as alkoxides or thiolates, can lead to the displacement of the chlorine atom. For instance, treatment with sodium methoxide (B1231860) in a polar aprotic solvent at elevated temperatures could potentially yield 3-methoxy-2-(piperidin-1-yl)aniline. The kinetics and feasibility of such reactions are highly dependent on the nature of the nucleophile and the reaction conditions. Studies on related chloro-nitro-pyridines have shown that piperidine itself can act as a nucleophile in displacement reactions. rsc.org
Development of Advanced Derivatives for Structure-Activity Relationship Investigations
The derivatization of this compound is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR). By systematically modifying the structure and evaluating the biological activity of the resulting analogs, researchers can identify key pharmacophoric features and optimize lead compounds.
Furthermore, the derivatives obtained from the cross-coupling reactions described in section 3.3.1 provide a rich source of analogs for SAR studies. The introduction of different aryl, heteroaryl, or alkyl groups at the 3-position allows for the exploration of the steric and electronic requirements of a potential binding pocket. For instance, in the context of developing kinase inhibitors, the aniline (B41778) nitrogen and the newly introduced C-3 substituent can form crucial hydrogen bonds and van der Waals interactions with the protein.
A hypothetical SAR study could involve synthesizing a library of derivatives and screening them for a specific biological activity, such as the inhibition of a particular enzyme.
Table 2: Hypothetical Derivatives of this compound for SAR Studies
| Modification Site | Derivative Structure | Rationale for Synthesis |
| Amino Group | N-(3-chloro-2-(piperidin-1-yl)phenyl)acetamide | Investigate the effect of amide functionality on activity. |
| Chlorine Atom | 3-(4-fluorophenyl)-2-(piperidin-1-yl)aniline | Explore the impact of a substituted aryl group at the 3-position. |
| Piperidine Ring | 3-chloro-2-(4-hydroxypiperidin-1-yl)aniline | Introduce a polar group to potentially improve solubility and form new interactions. |
This table presents hypothetical derivatives to illustrate the principles of SAR-driven drug design.
The systematic synthesis and biological evaluation of such derivatives are essential for mapping the SAR of this chemical scaffold and for the potential development of new therapeutic agents.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment of 3 Chloro 2 Piperidin 1 Yl Phenylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule.
High-Resolution ¹H and ¹³C NMR for Comprehensive Structural Assignments
High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in 3-Chloro-2-piperidin-1-yl-phenylamine. While specific experimental data for this exact isomer is not widely available in published literature, theoretical predictions and analysis of similar structures allow for the assignment of expected chemical shifts.
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the chlorophenyl ring and the aliphatic protons of the piperidine (B6355638) ring. The protons on the phenyl ring would appear as multiplets in the aromatic region (typically δ 6.5-7.5 ppm), with their specific shifts and coupling patterns influenced by the chloro and amino substituents. The piperidine protons would exhibit signals in the upfield region, with the protons on the carbons adjacent to the nitrogen atom appearing at a lower field due to deshielding.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each unique carbon atom. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing chloro group. The piperidine carbons would resonate in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl C1-NH₂ | - | ~145 |
| Phenyl C2-N | - | ~138 |
| Phenyl C3-Cl | - | ~120 |
| Phenyl C4-H | ~6.8 (d) | ~125 |
| Phenyl C5-H | ~7.1 (t) | ~130 |
| Phenyl C6-H | ~6.7 (d) | ~118 |
| Piperidine C2'/C6' | ~2.8 (t) | ~53 |
| Piperidine C3'/C5' | ~1.7 (m) | ~26 |
| Piperidine C4' | ~1.6 (m) | ~24 |
| NH₂ | ~4.5 (s, broad) | - |
Note: These are predicted values and may vary from experimental results. d=doublet, t=triplet, m=multiplet, s=singlet.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the structure and determining the spatial relationships between atoms. science.gov
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the aromatic protons on the phenyl ring and the neighboring protons within the piperidine ring. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom. youtube.comprinceton.edu
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity between the piperidine ring and the phenyl ring, for example, by showing a correlation between the piperidine protons at C2'/C6' and the phenyl carbons C1 and C2. science.govprinceton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which is critical for conformational analysis. For instance, NOESY could reveal through-space interactions between the piperidine protons and the protons on the phenyl ring, helping to define the preferred orientation of the piperidine substituent. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₁H₁₅ClN₂), the expected exact mass can be calculated. This precise mass measurement is a key identifier for the compound and helps to confirm its elemental composition, distinguishing it from other molecules with the same nominal mass. For the related isomer, 5-Chloro-2-piperidin-1-yl-phenylamine, the exact mass is reported as 210.09200. alfa-chemistry.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic pattern of fragment ions. Analyzing these fragmentation pathways can provide valuable structural information. researchgate.net For this compound, fragmentation would likely involve characteristic losses from both the piperidine and the substituted phenyl rings. Common fragmentation patterns might include the loss of the piperidine ring, cleavage within the piperidine ring, and loss of the chlorine atom or the amino group from the phenyl ring. Elucidating these pathways helps to confirm the connectivity of the different structural components of the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and functional groups. researchgate.net
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Symmetric & Asymmetric stretching | 3300-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=C (aromatic) | Ring stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
| C-Cl | Stretching | 600-800 |
The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring would be seen just below 3000 cm⁻¹. doi.org The C=C stretching vibrations of the aromatic ring would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching of the piperidinyl group and the C-Cl stretching vibrations would also produce characteristic bands at lower frequencies. doi.org Analysis of these vibrational modes provides a comprehensive confirmation of the functional groups present in the molecule.
Computational Chemistry and Molecular Modeling of 3 Chloro 2 Piperidin 1 Yl Phenylamine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
No published studies were found that have performed DFT calculations on 3-Chloro-2-piperidin-1-yl-phenylamine. Consequently, data for the following subsections are not available.
There is no available research detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound.
Information regarding the Molecular Electrostatic Potential (MEP) map, which would identify the electrophilic and nucleophilic sites on this compound, is not present in the current body of scientific literature.
There are no available data for global reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index for this compound.
While experimental spectral data may exist in proprietary databases, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic parameters derived from computational calculations for this compound have not been publicly reported.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
No studies utilizing Molecular Dynamics (MD) simulations to investigate the conformational flexibility of this compound or the effects of solvation on its structure and behavior have been found.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
There is no evidence of this compound being included in any Quantitative Structure-Activity Relationship (QSAR) studies to predict its potential biological activities.
Molecular Docking Studies for Putative Receptor Binding Affinities and Interaction Modes
Information and data for this section are not available in published scientific literature.
Biological and Pharmacological Research of 3 Chloro 2 Piperidin 1 Yl Phenylamine and Its Derivatives
Investigation of Molecular Targets and Ligand Binding Mechanisms
The biological effects of a compound are dictated by its interactions with macromolecules in the body. Research into the derivatives of 3-Chloro-2-piperidin-1-yl-phenylamine has unveiled specific affinities for certain enzymes and receptors, providing insight into their potential pharmacological profiles.
Enzyme Inhibition Studies (e.g., Cholinesterase, Lipoxygenase)
While direct studies on this compound are limited, research on structurally related piperidine (B6355638) derivatives provides valuable insights into potential enzyme-inhibiting activities.
Lipoxygenase Inhibition: Lipoxygenases (LOX) are enzymes involved in inflammatory pathways. nih.gov Research on piperine (B192125), a natural product containing a piperidine ring, and its derivatives has shown inhibitory activity against LOX. nih.govresearchgate.net Derivatives of piperine, such as piperonylic acid and piperic acid, were found to be more potent LOX inhibitors than piperine itself, with IC50 values of 43.06 µM and 45.17 µM, respectively. nih.gov This indicates that the piperidine scaffold can be part of a pharmacophore for LOX inhibition, though the specific activity of this compound on this enzyme has not been detailed.
Receptor Binding Assays and Selectivity Profiling (e.g., Sigma Receptors)
Derivatives of this compound have been more extensively studied for their interaction with receptors, particularly sigma (σ) receptors. nih.govacs.org These receptors are involved in a variety of cellular functions and are considered targets for neurological and psychiatric disorders. nih.gov
Sigma Receptor Binding: The sigma-1 (σ1) and sigma-2 (σ2) receptors are distinct protein targets. nih.gov Numerous studies have shown that the piperidine moiety is a key structural feature for high-affinity binding to sigma receptors. nih.govacs.orgacs.org In comparative studies, piperidine derivatives often show higher affinity for the σ1 receptor compared to their piperazine (B1678402) counterparts. nih.govacs.org For example, in one study, the replacement of a piperazine with a piperidine in a compound's structure dramatically increased its affinity for the σ1 receptor, with the Kᵢ value dropping from 1531 nM to 3.64 nM. nih.govacs.orgnih.govacs.org
Derivatives are often evaluated for their selectivity, which is the ratio of their affinity for one receptor subtype over another (e.g., σ1 vs. σ2). High selectivity is a desirable property for a drug candidate to minimize off-target effects. Studies on phenoxyalkylpiperidines have shown that substitutions on both the phenoxy and piperidine rings can modulate affinity and selectivity. For instance, a 4-methyl substituent on the piperidine ring was found to confer optimal interaction with the σ1 subtype. uniba.it In another series of biphenyl (B1667301) derivatives, an aniline (B41778) derivative showed the highest σ2/σ1 selectivity ratio of 24.2. nih.gov
| Compound/Derivative Class | Receptor Target | Binding Affinity (Kᵢ) | Selectivity |
| Piperidine Derivative (Cmpd 5) | σ₁ Receptor | 3.64 nM nih.govacs.orgnih.gov | Higher for σ₁ vs σ₂ nih.govacs.org |
| Piperazine Derivative (Cmpd 4) | σ₁ Receptor | 1531 nM nih.govacs.orgnih.gov | |
| Phenoxyalkylpiperidines (p-chloro series) | σ₁ Receptor | 0.34–1.18 nM uniba.it | Generally greater σ₁ vs SI selectivity for p-methoxy series uniba.it |
| Phenoxyalkylpiperidines (p-methoxy series) | σ₁ Receptor | 0.89–1.49 nM uniba.it | Generally greater σ₁ vs SI selectivity for p-methoxy series uniba.it |
| Aniline Derivative (Cmpd 7) | σ₁/σ₂ Receptors | Highest σ₂/σ₁ ratio (24.2) nih.gov |
Exploration of Protein and Lipid Interactions
The interaction of drug molecules with proteins and lipids is fundamental to their absorption, distribution, and mechanism of action. rsc.orgnih.gov
Protein Interactions: Beyond specific receptor and enzyme targets, compounds can interact with other proteins, such as plasma proteins, which affects their bioavailability. The molecular chaperone BiP, a member of the hsp70 family, is known to bind to unfolded proteins, a process driven by the specificity of its peptide-binding site for aliphatic residues. nih.gov While direct binding data for this compound with plasma proteins or chaperones is not available, its structural features suggest potential for such interactions.
Lipid Interactions: The way a drug interacts with cell membranes can influence its ability to reach intracellular targets. rsc.org The interaction of small molecules with lipid membranes is a complex process that can alter the drug's effectiveness. nih.gov For cationic amphiphilic drugs, interactions with lipid membranes can facilitate their transport into cells through mechanisms other than simple diffusion. nih.gov Peripheral membrane proteins often interact with specific lipids, which is crucial for their biological function. arxiv.org The piperidine moiety, being a basic amine, can be protonated at physiological pH, influencing its interaction with the negatively charged surface of cell membranes. rsc.org
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
SAR studies are essential for optimizing a lead compound into a potent and selective drug candidate. This involves synthesizing and testing a series of related compounds to understand how specific structural changes affect biological activity. nih.gov
Impact of Substitutions on Pharmacological Efficacy and Potency
For piperidine-based compounds, modifications to the piperidine ring, the linker, and the aromatic portions of the molecule have been shown to have a significant impact on their activity.
In the context of sigma receptor ligands, SAR studies have revealed several key trends:
Piperidine vs. Piperazine: As noted earlier, the piperidine ring is often favored over a piperazine ring for high-affinity σ1 receptor binding. nih.govacs.org
Substitutions on the Piperidine Ring: A 4-methyl substitution on the piperidine can be optimal for σ1 affinity. uniba.it
Linker Length: The length of the alkyl chain connecting the piperidine ring to an aromatic moiety can influence selectivity. Extending a carbon chain from four to six methylene (B1212753) groups was found to significantly reduce σ2/σ1 selectivity in one series of compounds. nih.gov
Aromatic Substitutions: In a series of phenoxyalkylpiperidines, a p-chloro substituent on the phenoxy ring generally resulted in slightly higher σ1 receptor affinity compared to a p-methoxy substituent. uniba.it For a different series of compounds, electron-rich aromatic groups were preferred for activity. dndi.org
Identification of Key Pharmacophores for Target Engagement
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.
For Sigma Receptors: A general pharmacophore for σ1 receptor ligands consists of a positive ionizable group (like the piperidine nitrogen) and two hydrophobic regions. nih.gov The basic nitrogen atom is considered a crucial element, forming key interactions with acidic amino acid residues like Glu172 in the σ1 receptor binding site. nih.govchemrxiv.org Aromatic or benzylic groups often participate in π-π stacking interactions within the receptor. chemrxiv.org
For Cholinesterase Inhibitors: Pharmacophore models for cholinesterase inhibitors also highlight the importance of a basic nitrogen. nih.govnih.gov In the case of the drug Donepezil, the protonated amine of its piperidine ring participates in important π-cation interactions with aromatic residues in the enzyme's active site. researchgate.net 3D-QSAR models have identified key features for inhibitory activity, which typically include hydrogen bond acceptors, hydrophobic groups, and a ring aromatic feature. nih.gov
Lead Optimization Strategies based on SAR Data
Structure-Activity Relationship (SAR) studies are crucial in the lead optimization phase of drug discovery, aiming to enhance a compound's potency, selectivity, and pharmacokinetic profile. nih.gov For piperidine-containing compounds, SAR studies have revealed key structural features that influence their biological activity.
For instance, in a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones investigated for their anticancer properties, the nature and position of substituents on the aryl rings were found to be critical for their cytotoxic effects. nih.gov While not direct derivatives of this compound, these findings highlight the importance of the substituted piperidine ring in mediating biological effects. The introduction of a chlorine atom, as seen in the title compound, is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, which can significantly impact its interaction with biological targets. mdpi.com
In the broader context of chloro-substituted aromatic compounds, SAR studies have demonstrated that the position of the chlorine atom can drastically alter the biological activity. For example, in a series of salicylanilide (B1680751) derivatives, the placement of a chloro substituent was shown to be a key determinant of their antimycobacterial and antifungal activities. mdpi.com These general principles of lead optimization, focusing on the strategic placement of substituents on both the piperidine and the chloro-phenylamine rings, would be applicable to the development of derivatives of this compound.
Cellular and Subcellular Mechanistic Investigations
The piperidine ring is a versatile scaffold present in numerous compounds with a wide spectrum of biological activities, including anticancer and antiviral properties. nih.gov Derivatives containing this motif have been the subject of extensive research to evaluate their therapeutic potential.
Anticancer Activity:
A number of studies have demonstrated the anticancer potential of compounds containing the piperidine or chloro-phenyl moieties. For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated as potential anticancer agents. nih.gov Certain compounds in this series demonstrated cytotoxic effects against myeloma, leukemia, and natural killer t-cell lymphoma cell lines. nih.gov Similarly, 1-(3-chlorophenyl)-2-piperazinone derivatives have been investigated as potential farnesyltransferase inhibitors, a target in cancer therapy. researchgate.net
Novel 2-phenazinamine derivatives, some containing a chloro-phenyl group, have shown promising in vitro anticancer activity against various human cancer cell lines, including leukemia (K562), hepatocellular carcinoma (HepG2), gastric carcinoma (MGC803), colorectal carcinoma (HCT116), and breast adenocarcinoma (MCF7). nih.gov Furthermore, 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives have exhibited significant cytotoxic effects against ovarian and breast cancer cell lines. mdpi.com The anticancer activity of 3-chloro-azetidin-2-one derivatives has also been reported against human breast cancer cell lines. nih.gov
Table 1: In Vitro Anticancer Activity of Related Compounds
| Compound Class | Cancer Cell Lines | Observed Effect | Reference |
|---|---|---|---|
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma, Leukemia, NKTL | Cytotoxicity | nih.gov |
| 2-Phenazinamine derivatives | K562, HepG2, MGC803, HCT116, MCF7 | Anticancer activity | nih.gov |
| 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives | Ovarian (OVCAR-3), Breast (MDA-MB-468) | Cytotoxicity | mdpi.com |
Antiviral Activity:
The piperidine scaffold is also found in compounds with antiviral activity. nih.gov While specific studies on the antiviral properties of this compound are lacking, research on related structures provides some insights. For example, a series of small molecule derivatives were investigated as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), a key enzyme in the viral life cycle. nih.gov Although these compounds had a different core structure, this research highlights the potential for small molecules to exhibit antiviral effects. nih.gov Another study on benzofuran (B130515) derivatives containing a chloro-substituent evaluated their in vitro antiviral activity, though no specific activity was observed for the tested compounds. nih.gov
Antibacterial Activity:
Compounds containing a β-lactam ring, such as 3-chloro-azetidin-2-ones, have been reported to possess antibacterial activity. researchgate.netmdpi.com A series of 3-chloro-1-[(2-hydroxynaphthalen-1-yl)(substituted phenyl)methyl]-4-substituted phenylazetidin-2-ones were synthesized and screened for their antibacterial activity against various bacterial strains, including Staphylococcus aureus, Pseudomonas vulgaris, B. Subtilis, Pseudomonas Aeruginosa, and Escherichia coli. researchgate.net Similarly, novel 3-chloro-2-oxo-N-phenyl-4-arylazetidine-1-carboxamide derivatives have been evaluated for their in vitro antibacterial activity.
Detailed studies on the cellular uptake, distribution, and intracellular localization of this compound are not currently available. Such investigations are critical for understanding the mechanism of action of a compound and would typically involve techniques like fluorescence microscopy with labeled compounds or subcellular fractionation followed by analytical quantification. For a compound to exert its biological effect, it must reach its intracellular target. The physicochemical properties of this compound, including its lipophilicity and molecular weight, would influence its ability to cross cell membranes.
The influence of this compound on key cellular processes like DNA synthesis and cell cycle progression has not been specifically reported. However, research on structurally related compounds provides some clues. For instance, some anticancer sulfonamide derivatives have been shown to act through mechanisms such as perturbation of the cell cycle in the G1 phase. researchgate.net
A study on a novel 1,2,4-triazine (B1199460) sulfonamide derivative in colon cancer cells demonstrated its ability to inhibit DNA biosynthesis and affect the cell cycle. mdpi.com This suggests that compounds with related pharmacophores might interfere with fundamental cellular processes. The investigation of such effects for this compound and its derivatives would be a logical step in elucidating their potential mechanisms of action.
Preclinical Mechanistic Pharmacology
Specific data on the enzyme kinetics and inhibition mechanisms of this compound are not available in the current literature. This level of investigation is typically undertaken once a compound has shown promising biological activity and a potential molecular target has been identified.
However, research on related chemical classes provides a framework for the types of enzymatic inhibition that could be explored. For example, chlorinated sulfonamides have been studied for their inhibitory activity against enzymes like urease, butyrylcholinesterase (BChE), and lipoxygenase (LOX). researchgate.net Another study described the synthesis and enzyme inhibition properties of 1,2,4-triazole (B32235) bearing azinane analogues against acetylcholinesterase (AChE), α-glucosidase, urease, and BChE. nih.gov Should this compound or its derivatives exhibit biological activity, detailed enzyme kinetic studies would be essential to characterize their mode of action, including determining inhibition constants (Ki) and elucidating whether the inhibition is competitive, non-competitive, or uncompetitive.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones |
| 1-(3-chloro phenyl)-2-piperazinone |
| Salicylanilides |
| 2-phenazinamine derivatives |
| 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives |
| 3-chloro-azetidin-2-one derivatives |
| 3-chloro-1-[(2-hydroxynaphthalen-1-yl)(substituted phenyl)methyl]-4-substituted phenylazetidin-2-ones |
| 3-chloro-2-oxo-N-phenyl-4-arylazetidine-1-carboxamide derivatives |
| 1,2,4-triazine sulfonamide derivative |
| Chlorinated sulfonamides |
| 1,2,4-triazole bearing azinane analogues |
Elucidation of Receptor Activation or Antagonism Mechanisms
No data are available in the public domain regarding the receptor binding profile, activation, or antagonism mechanisms of this compound or its derivatives.
Metabolic Stability and Biotransformation Pathways (In Vitro Models)
There is no published research on the in vitro metabolic stability or biotransformation pathways of this compound.
Conclusion and Future Research Perspectives for 3 Chloro 2 Piperidin 1 Yl Phenylamine
Summary of Current Understanding and Key Findings
3-Chloro-2-piperidin-1-yl-phenylamine has been identified primarily as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its structure, featuring a chlorinated phenylenediamine scaffold substituted with a piperidine (B6355638) moiety, makes it a valuable building block in medicinal chemistry. The strategic placement of the chloro, amino, and piperidinyl groups allows for a variety of subsequent chemical transformations, making it a versatile precursor for the creation of diverse molecular architectures.
The primary application of this compound, as documented in scientific literature, is in the synthesis of pyrazolo[4,3-d]pyrimidine derivatives. These derivatives have been investigated for their potential as inhibitors of various protein kinases, which are key targets in the development of new therapeutic agents, particularly in oncology. The synthesis of these target molecules often involves the reaction of this compound with a pyrazole (B372694) derivative to construct the core pyrazolopyrimidine structure.
Identification of Unexplored Research Avenues and Remaining Challenges
Despite its utility as a synthetic intermediate, there is a significant lack of research focused on the intrinsic properties of this compound itself. A thorough characterization of its physicochemical properties, spectroscopic data, and toxicological profile remains an unexplored area. Furthermore, the development of more efficient, cost-effective, and environmentally friendly synthetic routes to this compound could be a valuable research endeavor.
A key challenge is the limited availability of this compound from commercial suppliers, which may hinder its broader application in research and development. The current synthetic methods, while effective, may not be optimized for large-scale production, presenting another obstacle to its widespread use.
Potential for Development as a Scaffold for Novel Chemical Entities in Drug Discovery
The molecular framework of this compound holds significant potential for the development of novel chemical entities in drug discovery. Its structural features are amenable to a wide range of chemical modifications, allowing for the generation of large and diverse chemical libraries for high-throughput screening.
The demonstrated use of this compound in the synthesis of kinase inhibitors suggests that it could serve as a privileged scaffold for this class of drugs. By systematically modifying the substituents on the phenyl ring and the piperidine moiety, it may be possible to fine-tune the selectivity and potency of the resulting kinase inhibitors. This could lead to the discovery of new drug candidates with improved efficacy and reduced side effects. The core structure could also be explored for its potential to target other classes of enzymes or receptors.
Integration with Emerging Technologies in Chemical Biology and Material Science
The integration of this compound with emerging technologies could open up new frontiers in both chemical biology and material science. In chemical biology, this compound could be incorporated into DNA-encoded libraries, allowing for the rapid screening of vast numbers of compounds against a wide array of biological targets. Furthermore, its derivatives could be functionalized with fluorescent tags or other probes to facilitate the study of their interactions with biological systems.
In the realm of material science, the unique electronic and structural properties of this compound and its derivatives could be exploited for the development of new organic materials. For instance, they could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of novel polymers with tailored properties. The presence of both electron-donating and electron-withdrawing groups within the molecule makes it an interesting candidate for materials with specific electronic or optical characteristics.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3-Chloro-2-piperidin-1-yl-phenylamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves palladium-catalyzed amination reactions, where aryl halides react with piperidine derivatives. Key parameters include:
- Catalyst Selection : Pd(OAc)₂ or Pd(dba)₂ with ligands like Xantphos or BINAP .
- Temperature : Reactions are often conducted at 80–100°C to balance yield and side-product formation.
- Solvent Optimization : Toluene or DMF is preferred for solubility and reactivity .
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield improvements (>70%) are achievable by adjusting stoichiometry and reaction time .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- First Aid : In case of exposure, rinse eyes with water for 15+ minutes and seek medical attention. Contaminated clothing should be removed immediately .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., aromatic proton shifts at δ 6.8–7.2 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ≈ 239.1 Da) .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., GPCRs or kinases).
- QSAR Models : Correlate structural descriptors (logP, H-bond donors) with activity data from PubChem BioAssays .
- MD Simulations : GROMACS or AMBER evaluates stability of ligand-receptor complexes over 100-ns trajectories .
Q. How can contradictions in crystallographic data for this compound be resolved?
- Methodological Answer :
- Refinement Software : SHELXL is preferred for small-molecule refinement due to robust handling of disorder and twinning .
- Validation Tools : CheckCIF (IUCr) identifies outliers in bond lengths/angles. Discrepancies in thermal parameters may require re-measuring data at higher resolution .
Q. What strategies elucidate metabolic pathways and in vitro toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



